R-348

描述

属性

IUPAC Name |

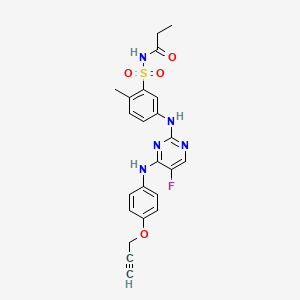

N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O4S/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLNXKVGKIFNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916742-11-5 | |

| Record name | R-348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916742115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-348 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | R-348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J396119JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

R348 (Rigel Pharmaceuticals): A JAK3/Syk Inhibitor

An in-depth analysis of compounds referred to as "R-348" reveals a landscape of distinct therapeutic agents developed by different pharmaceutical entities. This guide provides a detailed technical overview of two prominent compounds often associated with this designation: Rigel Pharmaceuticals' R348 , a JAK3/Syk inhibitor for autoimmune diseases, and Agios Pharmaceuticals' AG-348 (Mitapivat) , a first-in-class allosteric activator of pyruvate (B1213749) kinase R (PK-R) for the treatment of pyruvate kinase deficiency. A third compound, ABT-348 (Ilorasertib) , an aurora kinase inhibitor, is also briefly discussed.

Discovery and History: R348 was developed by Rigel Pharmaceuticals as an orally available, potent inhibitor of Janus Kinase 3 (JAK3).[1] The company's research focused on intracellular signaling pathways critical to disease mechanisms, aiming to develop small-molecule drugs for inflammatory and autoimmune diseases.[1] In January 2008, Rigel announced the initiation of a Phase 1 clinical trial to evaluate the safety and tolerability of R348 for conditions such as rheumatoid arthritis (RA), psoriasis, and other immune disorders.[1] Preclinical studies had demonstrated its efficacy in reducing arthritic symptoms, bone destruction, and swelling in animal models.[1] The compound was also investigated for its potential in preventing transplant rejection.[1][2] R348 targets T-cells, which are key mediators in these autoimmune diseases through JAK3 signaling.[1]

Mechanism of Action: R348 is a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is crucial for signal transduction downstream of various cytokine receptors in immune cells.[2] By inhibiting JAK3, R348 disrupts the signaling of cytokines that are dependent on the common gamma chain, thereby suppressing the activation and proliferation of T-cells and other immune cells involved in autoimmune responses.[1] The inhibition of Syk, another key kinase in immune signaling, further contributes to its immunosuppressive effects.[2]

Quantitative Data

Table 1: Preclinical Efficacy of R348 in a Cardiac Allograft Model [2]

| Treatment Group | Dose | Outcome |

| R348 | 10 mg/kg | Subtherapeutic |

| R348 | 20 mg/kg | Similar allograft survival to tacrolimus (B1663567) or rapamycin |

| R348 | 40 mg/kg | Preserved graft function, significantly reduced graft infiltration, decreased histologic rejection scores |

| Rapamycin | 3 mg/kg | Similar efficacy to R348 40 mg/kg |

Experimental Protocols

In Vitro Enzyme Inhibition Assays: Detailed protocols for the specific in vitro enzyme inhibition assays used for R348 are not publicly available in the provided search results. However, a general methodology for such assays would involve:

-

Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes would be purified. A specific peptide substrate for each enzyme, capable of being phosphorylated, would be used.

-

Assay Reaction: The enzyme, substrate, and ATP (the phosphate (B84403) donor) are incubated in a reaction buffer.

-

Inhibitor Addition: R348 would be added at varying concentrations to determine its inhibitory effect.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using methods like ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of radioactive phosphate from ATP.

-

IC50 Determination: The concentration of R348 that inhibits 50% of the enzyme activity (IC50) would be calculated from the dose-response curve.

Pharmacokinetic Studies in Rats: The 2008 study in Transplantation mentions that detailed pharmacokinetic data were obtained in rats.[2] A typical protocol for such a study would include:

-

Animal Dosing: A cohort of rats would be administered R348 orally at different doses.

-

Blood Sampling: Blood samples would be collected at various time points after administration.

-

Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.

-

Drug Concentration Analysis: The concentration of R348 and its active metabolite, R333, in the plasma would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: Key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life would be determined from the concentration-time data. The results indicated that plasma levels of the active metabolite R333 remained high for 8 hours or more.[2]

Phase 1 Clinical Trial Protocol: Rigel Pharmaceuticals initiated a Phase 1 study for R348 in 2008.[1] The key elements of this protocol were:

-

Study Design: A double-blind, placebo-controlled, single-dose and multiple-ascending-dose study.

-

Participants: Young, healthy male volunteers.

-

Objectives: To evaluate the safety, tolerability, and pharmacokinetics of R348.

-

Results Expected: Mid-2008.[1]

Signaling Pathway

Caption: R348 inhibits JAK3, blocking cytokine signaling and gene transcription.

AG-348 (Mitapivat, Agios Pharmaceuticals): A PK-R Allosteric Activator

Discovery and History: AG-348, now known as Mitapivat, was identified and characterized by Agios Pharmaceuticals as a first-in-class, orally available, small-molecule allosteric activator of the red cell isoform of pyruvate kinase (PK-R).[3][4] The discovery was aimed at addressing the underlying cause of pyruvate kinase (PK) deficiency, a rare genetic disease that leads to chronic hemolytic anemia due to mutations in the PKLR gene.[3][5] These mutations result in decreased PK-R activity, leading to a deficiency in ATP and a buildup of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[4] AG-348 was designed to activate both wild-type and mutant PK-R enzymes, thereby restoring normal red blood cell metabolism.[5] The compound has undergone several clinical trials to evaluate its safety and efficacy.[6][7]

Mechanism of Action: AG-348 acts as an allosteric activator of the PK-R enzyme.[5] PK-R exists in an equilibrium between a less active T-state and a more active R-state.[5] AG-348 binds to a distinct pocket at the dimer-dimer interface of the PK-R tetramer, which is different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] This binding induces and stabilizes the active R-state of the enzyme, enhancing its catalytic activity.[5] This leads to an increased rate of glycolysis, resulting in higher levels of ATP and lower levels of 2,3-DPG, which in turn improves red blood cell health and reduces hemolysis.[4]

Quantitative Data

Table 2: In Vitro Activity of AG-348 on Mutant PK-R Enzymes [5]

| PK-R Mutant | AC50 (nM) |

| R532W | 9 |

| G332S | 59 |

| G364D | Not specified |

| T384M | Not specified |

| R479H | Not specified |

| R486W | Not specified |

| R510Q | Not specified |

Table 3: Phase 1 Clinical Trial Dosing for AG-348 [7]

| Study Type | Dose Range |

| Single Ascending Dose (SAD) | 30 - 2500 mg (single dose) |

| Multiple Ascending Dose (MAD) | 15 - 700 mg (every 12 hours for 14 days) or 120 mg (every 24 hours for 14 days) |

Experimental Protocols

Crystallography of AG-348-Bound PK-R: The co-crystal structure of AG-348 bound to PK-R was solved to 2.75 Å resolution.[5] A general protocol for such an experiment would involve:

-

Protein Expression and Purification: Recombinant human PK-R would be expressed (e.g., in E. coli) and purified to homogeneity.

-

Co-crystallization: The purified PK-R would be incubated with an excess of AG-348 and set up for crystallization using techniques like vapor diffusion.

-

X-ray Diffraction Data Collection: The resulting crystals would be exposed to a high-intensity X-ray beam, and the diffraction pattern would be recorded.

-

Structure Solution and Refinement: The diffraction data would be processed to determine the electron density map, and the atomic model of the PK-R/AG-348 complex would be built and refined.

Phase 1 Clinical Trial Protocol (NCT02108106, NCT02149966): [7]

-

Study Design: Two randomized, placebo-controlled, double-blind, single- and multiple-ascending-dose studies in healthy volunteers.

-

Participants: Healthy adult volunteers.

-

Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AG-348.

-

Key Endpoints: Incidence of adverse events, pharmacokinetic parameters (Cmax, AUC, etc.), and changes in blood glycolytic intermediates.

-

Key Findings: The most common treatment-related adverse events were headache and nausea. Dose-dependent changes in glycolytic intermediates consistent with PK-R activation were observed.[7]

Signaling Pathway

Caption: AG-348 allosterically activates PK-R, promoting ATP production.

ABT-348 (Ilorasertib): An Aurora Kinase Inhibitor

Discovery and History: ABT-348, also known as Ilorasertib, is a potent, orally active, and ATP-competitive inhibitor of Aurora kinases A, B, and C.[8] It also demonstrates potent inhibition of VEGF and PDGF receptors.[8] This compound has been investigated for its potential in treating acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[8]

Quantitative Data

Table 4: In Vitro IC50 Values for ABT-348 (Ilorasertib) [8]

| Target Kinase | IC50 (nM) |

| Aurora A | 116 |

| Aurora B | 5 |

| Aurora C | 1 |

Experimental Protocols

Antiproliferative Activity Assay: The antiproliferative activity of Ilorasertib was tested in H1299 and H460 cell lines.[8] A general protocol for such an assay would be:

-

Cell Culture: Cancer cell lines are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of Ilorasertib (e.g., 1-1000 nM) for a specified period (e.g., 24 hours).

-

Cell Viability Assessment: The number of viable cells is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined. The results showed that Ilorasertib induced a concentration-dependent increase in the extent and number of H1299 and H460 cells, indicative of a block in cell division.[8]

Signaling Pathway

Caption: ABT-348 inhibits Aurora kinases, disrupting mitosis and cell division.

References

- 1. Rigel Pharmaceuticals, Inc. Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders - BioSpace [biospace.com]

- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Phase 1 Single- and Multiple-Ascending-Dose Randomized Studies of the Safety, Pharmacokinetics, and Pharmacodynamics of AG-348, a First-in-Class Allosteric Activator of Pyruvate Kinase R, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to R-348: A Dual JAK3/Syk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-348 is a small molecule inhibitor that demonstrates potent and selective activity against Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk). As a dual inhibitor of these critical signaling proteins, this compound has been investigated for its immunosuppressive properties and its potential therapeutic application in autoimmune diseases and organ transplantation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex aromatic compound containing a pyrimidine (B1678525) core. Its chemical structure and key identifiers are detailed below.

Table 2.1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide | [1] |

| CAS Number | 916742-11-5 | [1] |

| Molecular Formula | C23H22FN5O4S | [1] |

| Molecular Weight | 483.53 g/mol | [1] |

| Canonical SMILES | C#CCOc1ccc(Nc2nc(Nc3ccc(C)c(S(=O)(=O)N=C(O)CC)c3)ncc2F)cc1 | [1] |

| InChI Key | IGLNXKVGKIFNBQ-UHFFFAOYSA-N | [1] |

| Synonyms | R-932348, JAK-IN-11 | [1] |

| Physicochemical Data | Data not publicly available | N/A |

Mechanism of Action: Dual Inhibition of JAK3 and Syk

This compound functions as an ATP-competitive inhibitor of both JAK3 and Syk, two intracellular non-receptor tyrosine kinases that play crucial roles in immune cell signaling.

-

JAK3 Inhibition: JAK3 is predominantly expressed in hematopoietic cells and is a key component of the JAK/STAT signaling pathway. It associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound disrupts the downstream signaling of these cytokines, which is essential for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.

-

Syk Inhibition: Syk is critically involved in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, neutrophils, and macrophages. By inhibiting Syk, this compound can modulate B-cell activation, mast cell degranulation, and other inflammatory responses mediated by these cell types.

The dual inhibition of both T-cell and B-cell signaling pathways, as well as the functions of other immune cells, underlies the potent immunosuppressive effects of this compound.

Signaling Pathways

This compound exerts its effects by intervening in the JAK/STAT and Syk-mediated signaling cascades.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene transcription. This compound's inhibition of JAK3 blocks this cascade.

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Syk Signaling Pathway

Syk is activated downstream of immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor. Upon receptor engagement, Syk is recruited to the phosphorylated ITAMs and becomes activated, initiating a cascade that leads to the activation of downstream effectors like PLCγ and subsequent cellular responses.

Caption: Syk signaling pathway and the inhibitory action of this compound.

Pharmacological Data

In vivo studies have demonstrated the immunosuppressive efficacy of this compound. A key study by Deuse et al. (2008) investigated its effects in a rat model of cardiac allograft rejection.

Table 5.1: In Vivo Efficacy of this compound in a Rat Cardiac Allograft Model

| Treatment Group | Dose | Outcome | Reference |

| This compound | 40 mg/kg | Preserved graft function, significantly reduced graft infiltration, and decreased histologic rejection scores. | [2] |

| This compound | 20 and 40 mg/kg | Allograft survival comparable to therapeutically dosed tacrolimus (B1663567) or rapamycin. | [2] |

| This compound + Tacrolimus | Combination | Highly beneficial synergistic interactions in promoting allograft survival. | [2] |

This compound is metabolized to an active form, R333, which exhibits a prolonged plasma presence.[2] Furthermore, this compound treatment has been shown to reduce the expression of pro-inflammatory cytokines IFN-γ and IL-6, as well as the regulatory cytokine IL-10.[3]

Experimental Protocols

The inhibitory activity of this compound against JAK3 and Syk is determined using in vitro kinase assays. Below is a representative protocol for such an assay.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a common method for measuring the potency of a kinase inhibitor, such as this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of the this compound stock solution in a suitable kinase assay buffer.

-

Prepare a solution of recombinant human JAK3 or Syk enzyme in kinase assay buffer.

-

Prepare a solution of a specific peptide substrate and ATP in kinase assay buffer. The ATP concentration is typically at or near the Km value for the respective kinase.

-

-

Kinase Reaction:

-

In a multi-well plate, add the serially diluted this compound or vehicle control (DMSO).

-

Add the diluted kinase (JAK3 or Syk) to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Terminate the kinase reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

-

Fluorescence-based Assay (e.g., TR-FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner.

-

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all measurements.

-

Normalize the data with the vehicle control representing 100% kinase activity.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The complexity of the molecule suggests a multi-step synthetic route, likely involving the coupling of substituted pyrimidine, aniline, and phenylsulfonamide moieties.

Conclusion

This compound is a potent dual inhibitor of JAK3 and Syk with demonstrated immunosuppressive activity in preclinical models. Its mechanism of action, targeting key signaling pathways in both innate and adaptive immunity, makes it a compound of significant interest for the development of therapies for autoimmune disorders and the prevention of organ transplant rejection. Further disclosure of detailed physicochemical and pharmacological data will be crucial for its continued development and potential clinical translation.

References

R-348: A Technical Guide on its Mechanism of Action in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-348 is a small molecule inhibitor that has been investigated for its immunomodulatory properties. It functions as a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk), two key enzymes in the signaling pathways of various immune cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on T cells, B cells, and mast cells. The information presented herein is synthesized from preclinical studies and available clinical trial data. This compound is metabolized in vivo to its active form, R333.

Core Mechanism of Action: Dual Inhibition of JAK3 and Syk

This compound exerts its immunosuppressive effects by targeting two critical intracellular signaling kinases:

-

Janus Kinase 3 (JAK3): A member of the Janus kinase family, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling. It associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound's active metabolite, R333, disrupts the downstream signaling cascades of these cytokines, which are essential for the proliferation, differentiation, and survival of T lymphocytes and other immune cells.[1]

-

Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase, Syk is a critical component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is activated and initiates a cascade of downstream signaling events that lead to B cell activation, proliferation, and antibody production. Syk is also involved in the signaling of other immunoreceptors, including the Fc receptors on mast cells. By inhibiting Syk, this compound can attenuate B cell and mast cell responses.

Quantitative Data: Potency of this compound (as active metabolite R333)

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Active Metabolite | IC50 (nM) | Assay Type |

| JAK3 | R333 | Data not available | Kinase Assay |

| Syk | R333 | Data not available | Kinase Assay |

Table 2: Cellular Activity

| Cell Type | Immune Response | IC50 (nM) | Assay Type |

| T Lymphocytes | Cytokine-induced proliferation | Data not available | Proliferation Assay |

| B Lymphocytes | BCR-mediated activation | Data not available | Activation Marker Assay |

| Mast Cells | FcεRI-mediated degranulation | Data not available | Degranulation Assay |

Signaling Pathways Modulated by this compound

Inhibition of the JAK/STAT Pathway in T Lymphocytes

This compound's inhibition of JAK3 primarily affects T lymphocytes by disrupting the signaling of common gamma chain cytokines.

Caption: this compound inhibits JAK3, blocking cytokine signaling in T cells.

Inhibition of the Syk Signaling Pathway in B Lymphocytes and Mast Cells

This compound's inhibition of Syk disrupts B cell activation via the B cell receptor and mast cell degranulation via the FcεRI receptor.

Caption: this compound inhibits Syk in B cells and mast cells.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound on immune cells, based on standard immunological assays.

JAK3 Kinase Assay (In Vitro)

This assay would quantify the direct inhibitory effect of R333 on JAK3 enzymatic activity.

Caption: Workflow for an in vitro JAK3 kinase inhibition assay.

Methodology:

-

Reagents and Materials: Recombinant human JAK3 enzyme, kinase assay buffer, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), R333 (active metabolite of this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. In a 96-well plate, add the kinase buffer, recombinant JAK3 enzyme, and varying concentrations of R333 or vehicle control. b. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for 60 minutes at 30°C. e. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a luminometer or spectrophotometer.

-

Data Analysis: Determine the concentration of R333 that inhibits 50% of the JAK3 activity (IC50) by plotting the percent inhibition against the log of the inhibitor concentration.

T Cell Proliferation Assay

This assay assesses the effect of this compound on T cell proliferation in response to cytokine stimulation.

Methodology:

-

Cell Culture: Isolate primary human T lymphocytes from peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Plate the T cells in a 96-well plate and treat with varying concentrations of this compound. Stimulate proliferation with a cytokine cocktail that signals through the common gamma chain (e.g., IL-2 and IL-7).

-

Proliferation Measurement: After 72 hours of incubation, assess cell proliferation using a standard method such as:

-

[³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture and measure its incorporation into newly synthesized DNA.

-

CFSE dilution: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure the dilution of the dye by flow cytometry as the cells divide.

-

-

Data Analysis: Calculate the concentration of this compound that inhibits 50% of the T cell proliferation (IC50).

Mast Cell Degranulation Assay

This assay measures the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

Methodology:

-

Cell Culture: Use a suitable mast cell line (e.g., RBL-2H3) or primary human mast cells.

-

Sensitization and Treatment: Sensitize the mast cells with IgE overnight. Wash the cells and then pre-treat with varying concentrations of this compound for 1 hour.

-

Degranulation Induction: Trigger degranulation by cross-linking the IgE with an anti-IgE antibody or a specific antigen.

-

Measurement of Degranulation: Collect the supernatant and measure the release of a granule marker, such as β-hexosaminidase, using a colorimetric substrate.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the β-hexosaminidase release (IC50).

Effects on Immune Cell Function

-

T Lymphocytes: By inhibiting JAK3, this compound is expected to suppress the proliferation and effector functions of T cells. Preclinical studies in a cardiac allograft rejection model showed that this compound reduced the cellular Th1 and Th2 immune responses.[1]

-

B Lymphocytes: Inhibition of Syk by this compound is predicted to block BCR signaling, thereby inhibiting B cell activation, proliferation, and antibody production. This would be beneficial in antibody-mediated autoimmune diseases.

-

Mast Cells: Through Syk inhibition, this compound can prevent the degranulation of mast cells upon allergen cross-linking of IgE bound to FcεRI. This would reduce the release of histamine, proteases, and pro-inflammatory cytokines, making it a potential therapeutic for allergic conditions.

Conclusion

This compound is a dual inhibitor of JAK3 and Syk with the potential to modulate a broad range of immune responses. Its mechanism of action targets key signaling pathways in T cells, B cells, and mast cells, suggesting its utility in the treatment of autoimmune diseases, organ transplant rejection, and allergic conditions. Further publication of detailed preclinical and clinical data will be necessary to fully elucidate its therapeutic potential and safety profile.

References

Dual Inhibition of JAK3 and Syk by R-348: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-348 is a novel small molecule inhibitor targeting both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). This dual inhibitory activity positions this compound as a potential therapeutic agent for a range of inflammatory and autoimmune diseases where both T-cell and B-cell mediated responses, as well as myeloid cell activation, play a significant role. Developed by Rigel Pharmaceuticals, this compound and its active metabolite, R333, have been investigated for their immunomodulatory properties. This technical guide provides a comprehensive overview of the core scientific and clinical findings related to this compound, with a focus on its mechanism of action, experimental evaluation, and relevant signaling pathways.

Core Mechanism of Action: Dual Kinase Inhibition

This compound exerts its effects by targeting two key enzymes in immune cell signaling cascades:

-

Janus Kinase 3 (JAK3): A critical component of the JAK-STAT signaling pathway, JAK3 is predominantly expressed in hematopoietic cells. It associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 disrupts the signaling of these cytokines, which are crucial for the proliferation, differentiation, and survival of T-lymphocytes and Natural Killer (NK) cells.

-

Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs) on mast cells, macrophages, and neutrophils. Syk activation is essential for B-cell development and activation, as well as FcR-mediated degranulation and cytokine release from myeloid cells.

By concurrently inhibiting both JAK3 and Syk, this compound has the potential to broadly suppress the adaptive and innate immune responses, making it a compelling candidate for various autoimmune and inflammatory conditions.

Quantitative Data on Inhibitory Activity

Table 1: Biochemical Inhibitory Activity of this compound and R333

| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |

| This compound | JAK3 | Data not available | Data not available | |

| This compound | Syk | Data not available | Data not available | |

| R333 | JAK3 | Data not available | Data not available | |

| R333 | Syk | Data not available | Data not available |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Type | Pathway/Response | IC50 (nM) | Reference |

| T-lymphocytes | IL-2 mediated proliferation | Data not available | |

| B-lymphocytes | BCR-mediated activation | Data not available | |

| Mast Cells | FcεRI-mediated degranulation | Data not available |

Signaling Pathways

The diagrams below illustrate the signaling pathways targeted by this compound.

Experimental Protocols

Detailed experimental protocols for the specific in vitro enzyme and cellular assays used to characterize this compound are not publicly available. However, this section provides a general methodology for typical kinase inhibition assays that would be employed to determine the potency of a compound like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK3 and Syk kinases.

Materials:

-

Recombinant human JAK3 and Syk enzymes

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in the kinase reaction buffer.

-

Reaction Setup: In a microplate, add the kinase enzyme, the specific peptide substrate, and the diluted this compound or vehicle control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

-

Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is quantified, which is directly proportional to kinase activity.

-

Fluorescence-based (e.g., Z'-LYTE™): The assay measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide to proteolytic cleavage.

-

Radiometric: The incorporation of the radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate is measured.

-

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for several indications. An oral formulation was initially investigated for rheumatoid arthritis and psoriasis[2]. Subsequently, a topical ophthalmic formulation was developed for the treatment of dry eye disease[3]. A Phase 2 study in patients with dry eye disease did not meet its primary or secondary endpoints, leading to the discontinuation of development for this indication by Rigel Pharmaceuticals[4].

Conclusion

This compound is a dual inhibitor of JAK3 and Syk, representing a rational therapeutic approach for various immune-mediated disorders. While its clinical development has faced challenges, the compound serves as an important tool for understanding the roles of these kinases in disease pathophysiology. The lack of publicly available, detailed quantitative data on its inhibitory profile highlights a gap in the complete characterization of this molecule. Further disclosure of such data would be invaluable to the scientific community for comparative analyses and future drug development efforts.

References

- 1. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 3. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 4. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

An In-depth Technical Guide on the Biological Activity and Targets of R-348

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and molecular targets of compounds referred to as "R-348." It is critical to note that this designation has been applied to at least two distinct investigational small molecules with different mechanisms of action and therapeutic targets. This guide will address both compounds, clearly delineating their respective biological profiles to avoid ambiguity. The first section will focus on this compound, a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). The second section will detail the properties of AG-348, also known as Mitapivat, an allosteric activator of Pyruvate (B1213749) Kinase (PK-R).

Part 1: this compound - A Dual JAK3/Syk Inhibitor for Immunosuppression

This compound is an investigational small molecule developed by Rigel Pharmaceuticals with potent inhibitory activity against Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk)[1][2][3]. These kinases are critical components of signaling pathways that regulate immune cell function, making this compound a candidate for the treatment of autoimmune and inflammatory diseases, as well as transplant rejection[3][4]. The compound is a prodrug that is converted to its active metabolite, R333[4].

Biological Targets and Signaling Pathways

This compound's therapeutic potential stems from its simultaneous inhibition of two key enzymes in immune signaling:

-

Janus Kinase 3 (JAK3): JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells. It plays a crucial role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Activation of these receptors is essential for the proliferation, differentiation, and survival of T-lymphocytes and Natural Killer (NK) cells. By inhibiting JAK3, this compound blocks the JAK/STAT signaling pathway, thereby suppressing T-cell and NK cell-mediated immune responses.

-

Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors. Activation of Syk in B-cells is essential for their development, differentiation, and antibody production. In mast cells and other myeloid cells, Syk signaling downstream of Fc receptors triggers the release of inflammatory mediators. Inhibition of Syk by this compound can therefore attenuate both humoral and cellular inflammatory responses.

The dual inhibition of JAK3 and Syk by this compound offers a comprehensive approach to immunosuppression by targeting multiple arms of the immune system.

Quantitative Data

While published literature describes this compound as a "potent" inhibitor of JAK3 and Syk, specific IC50 values are not publicly available in the reviewed sources. However, in vivo efficacy has been demonstrated in animal models of allograft rejection.

| Compound | Model | Dose | Effect | Reference |

| This compound | Rat Cardiac Allograft | 20-40 mg/kg | Comparable allograft survival to tacrolimus (B1663567) or rapamycin. | [4] |

| This compound | Rat Cardiac Allograft | 40 mg/kg | Preserved graft function, reduced infiltration and rejection scores. | [4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A definitive protocol for this compound is not publicly available. However, a general method for assessing JAK3 or Syk inhibition in vitro is as follows:

-

Reagents and Materials:

-

Recombinant human JAK3 or Syk enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

ATP.

-

Peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1).

-

This compound (or its active metabolite R333) serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity).

-

Microplates (e.g., 96-well or 384-well).

-

Plate reader capable of luminescence detection.

-

-

Procedure: a. Add the kinase buffer, substrate, and the this compound dilution (or DMSO for control) to the wells of the microplate. b. Add the recombinant kinase to each well to initiate the reaction. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. Stop the kinase reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. e. The luminescent signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Part 2: AG-348 (Mitapivat) - An Allosteric Activator of Pyruvate Kinase R (PK-R)

AG-348, also known as Mitapivat, is a first-in-class, orally available, allosteric activator of the red blood cell isoform of pyruvate kinase (PK-R). It is developed for the treatment of pyruvate kinase deficiency, a rare genetic disorder that leads to chronic hemolytic anemia.

Biological Target and Signaling Pathway

The sole target of AG-348 is the red blood cell isoform of pyruvate kinase (PK-R). PK-R is a key enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. In PK deficiency, mutations in the PKLR gene result in a dysfunctional or unstable PK-R enzyme, leading to reduced ATP production in red blood cells. This energy deficit compromises red blood cell health, leading to their premature destruction (hemolysis).

AG-348 binds to a distinct allosteric site on the PK-R tetramer, stabilizing the active R-state conformation of the enzyme. This enhances the catalytic activity of both wild-type and a wide range of mutant PK-R enzymes, thereby increasing the rate of glycolysis and restoring ATP levels in deficient red blood cells.

Quantitative Data

| Parameter | Condition | Result | Reference |

| PK-R Activity | Ex vivo treatment of PK-deficient RBCs (24h) | Mean 1.8-fold increase (range 1.2-3.4) | |

| ATP Levels | Ex vivo treatment of PK-deficient RBCs (24h) | Mean 1.5-fold increase (range 1.0-2.2) | |

| PK-R Thermostability | Ex vivo treatment of PK-deficient RBC lysates | Increased residual activity 1.4 to >10-fold |

Experimental Protocols

Pyruvate Kinase (PK) Activity Assay

This is a coupled-enzyme assay that indirectly measures PK activity by monitoring the consumption of NADH.

-

Reagents and Materials:

-

Red blood cell lysate.

-

Assay Buffer (e.g., Tris-HCl, KCl, MgSO4).

-

Phosphoenolpyruvate (PEP).

-

Adenosine diphosphate (B83284) (ADP).

-

Lactate dehydrogenase (LDH).

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

-

AG-348 dilutions in DMSO.

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH. b. Add the red blood cell lysate to the reaction mixture. c. Initiate the reaction by adding AG-348 or DMSO (for control). d. Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PK activity.

-

Data Analysis: a. Calculate the rate of change in absorbance for each condition. b. Express the PK activity as units per gram of hemoglobin. c. Compare the activity in the presence of AG-348 to the control to determine the fold-activation.

Red Blood Cell ATP Measurement

ATP levels in red blood cells are quantified using a luciferase-based luminescence assay.

-

Reagents and Materials:

-

Purified red blood cells.

-

AG-348 dilutions.

-

Cell lysis solution.

-

Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).

-

Luminometer.

-

-

Procedure: a. Incubate purified red blood cells with different concentrations of AG-348 or DMSO for a specified time (e.g., 6 or 24 hours) at 37°C. b. Lyse the cells to release the intracellular ATP. c. Add the luciferase-based ATP detection reagent, which generates a luminescent signal proportional to the amount of ATP present. d. Measure the luminescence using a luminometer.

-

Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Quantify the ATP concentration in the samples based on the standard curve. c. Calculate the fold-increase in ATP levels in AG-348 treated cells compared to control.

PK-R Thermostability Assay

This assay measures the stability of the PK-R enzyme at an elevated temperature.

-

Reagents and Materials:

-

Red blood cell lysate.

-

AG-348 or DMSO.

-

Water bath or heat block set to 53°C.

-

Reagents for the PK activity assay (see above).

-

-

Procedure: a. Pre-incubate the red blood cell lysate with AG-348 or DMSO for a specified time (e.g., 2 hours) at 37°C. b. Heat the lysates at 53°C for various time points (e.g., 0, 5, 10, 20, 40, 60 minutes). c. After each time point, immediately place the samples on ice to stop further denaturation. d. Measure the residual PK activity in each sample using the PK activity assay described above.

-

Data Analysis: a. Calculate the percentage of residual PK activity at each time point relative to the activity at time zero. b. Plot the residual activity against the incubation time at 53°C. c. Compare the stability of PK-R in the presence and absence of AG-348.

Conclusion

The designation "this compound" refers to two distinct therapeutic candidates with different mechanisms of action. The JAK3/Syk inhibitor this compound is an immunosuppressive agent with potential applications in autoimmune diseases and transplantation. In contrast, AG-348 (Mitapivat) is a first-in-class activator of pyruvate kinase R, offering a targeted therapy for the underlying metabolic defect in pyruvate kinase deficiency. This guide has provided a detailed overview of the biological activity, molecular targets, quantitative data, and experimental methodologies for both compounds, highlighting their unique properties and therapeutic potential. For researchers and drug development professionals, the clear distinction between these two molecules is crucial for accurate interpretation of scientific literature and for guiding future research and development efforts.

References

- 1. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 2. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of R-348 Compounds

Disclaimer: The designation "R-348" is ambiguous and has been used to identify at least three distinct investigational compounds from different pharmaceutical companies. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for each of these entities:

-

R348 (Rigel Pharmaceuticals): An ophthalmic Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) inhibitor.

-

AG-348 (Mitapivat, Agios Pharmaceuticals): An allosteric activator of Pyruvate (B1213749) Kinase-R (PK-R).

-

ABT-348 (Ilorasertib, AbbVie): An inhibitor of Aurora kinases and Vascular Endothelial Growth Factor (VEGF) receptors.

R348 (Rigel Pharmaceuticals)

Introduction

R348 is a topical ophthalmic formulation of a dual JAK/SYK inhibitor developed by Rigel Pharmaceuticals for the treatment of inflammatory eye conditions such as dry eye disease.[1][2] By inhibiting both JAK and SYK, R348 aims to reduce the underlying inflammation that contributes to the symptoms of these disorders.[1]

Pharmacokinetics

Limited publicly available quantitative pharmacokinetic data for R348 was found. A Phase 1 study in patients with dry eye disease showed that the drug was well tolerated.[1] A Phase 2 study was initiated to evaluate two different doses.[1]

Experimental Protocols:

-

Phase 1 Clinical Trial: A study was conducted to evaluate the safety and tolerability of R348 in patients with dry eye disease. The trial assessed single and multiple ascending doses in a double-blind, placebo-controlled manner in healthy male subjects.[3]

-

Phase 2 Clinical Trial (DROPS Study): This multi-center, randomized, double-masked study evaluated two doses of R348 against a placebo.[1] The drug was administered twice daily over a three-month period to approximately 210 patients with dry eye disease.[1]

Pharmacodynamics

The pharmacodynamic activity of R348 is centered on its inhibition of the JAK and SYK signaling pathways, which are crucial for the activation of T-cells and other immune cells involved in autoimmune and inflammatory conditions.[3] However, in a Phase 2 clinical study for dry eye disease, R348 did not meet its primary or secondary endpoints, which included changes in corneal fluorescein (B123965) staining, conjunctival staining, tear production, and dry eye symptom scores.[4][5][6]

Signaling Pathway:

Caption: R348 inhibits JAK and SYK signaling pathways.

Experimental Protocols:

-

Preclinical Efficacy Models: R348 was shown to be effective in preclinical models of psoriasis and transplant rejection, where it reduced arthritic symptoms, bone destruction, and swelling.[3]

-

Phase 2 Clinical Trial Efficacy Endpoints: The clinical pharmacodynamic effects were assessed by measuring changes from baseline in corneal fluorescein staining, conjunctival staining, tear production (Schirmer's test), and patient-reported dry eye symptom scores over a 12-week treatment period.[4][5]

AG-348 (Mitapivat, Agios Pharmaceuticals)

Introduction

AG-348, also known as mitapivat, is a first-in-class, orally available, allosteric activator of the red blood cell isoform of pyruvate kinase (PK-R).[7] It is developed by Agios Pharmaceuticals for the treatment of pyruvate kinase deficiency, a rare genetic disorder that causes chronic hemolytic anemia.[8][9]

Pharmacokinetics

AG-348 has demonstrated favorable pharmacokinetic properties with low variability in Phase 1 studies.[10]

Table 1: Summary of Pharmacokinetic Parameters of AG-348 in Healthy Volunteers

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |

| Dose Range | 30 - 2500 mg | 15 - 700 mg every 12 hours |

| Tmax (h) | Not explicitly stated | Not explicitly stated |

| Cmax | Dose-proportional increase | Dose-proportional increase |

| AUC | Dose-proportional increase | Dose-proportional increase |

| Half-life (h) | Not explicitly stated | Not explicitly stated |

| Adverse Events | Most common: headache (16.7%), nausea (13.9%)[10] | Most common: headache (13.9%), nausea (13.9%)[10] |

Experimental Protocols:

-

Phase 1 SAD and MAD Studies: These were randomized, placebo-controlled, double-blind studies in healthy volunteers. In the SAD study (NCT02108106), twelve sequential cohorts were randomized to receive a single oral dose of AG-348 (30-2500 mg) or a placebo.[10] In the MAD study (NCT02149966), subjects received AG-348 (15-700 mg every 12 hours or 120 mg every 24 hours) or a placebo for 14 days.[10] Pharmacokinetic parameters were determined from plasma concentrations of AG-348 measured at various time points.

Pharmacodynamics

AG-348 is an allosteric activator of both wild-type and mutated PK-R enzymes.[11] It binds to a pocket at the dimer-dimer interface of the PK-R tetramer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[12][13] This binding stabilizes the active R-state conformation of the enzyme, leading to increased catalytic activity.[12]

Signaling Pathway:

Caption: AG-348 allosterically activates PK-R, enhancing glycolysis.

Table 2: Summary of Pharmacodynamic Effects of AG-348

| Parameter | Effect |

| PK-R Activity | Increased in a dose-dependent manner[8] |

| ATP Levels | Increased in a dose-dependent manner[8][12] |

| 2,3-DPG Levels | Decreased[7] |

| Hemoglobin Levels | Increased in a majority of patients with at least one missense mutation in the DRIVE PK study[14] |

Experimental Protocols:

-

Ex Vivo Red Blood Cell Assays: Red blood cells from PK deficiency patients and healthy controls were treated with AG-348. Pyruvate kinase activity was measured using a spectrophotometric assay by monitoring the rate of NADH oxidation.[8] ATP levels were quantified using a luciferin-luciferase-based assay.[8]

-

Clinical Pharmacodynamic Assessments: In clinical trials, the pharmacodynamic effects of AG-348 were assessed by measuring changes in blood glycolytic intermediates, such as 2,3-DPG and ATP, as well as hematological parameters like hemoglobin levels and reticulocyte counts.[10][14]

ABT-348 (Ilorasertib, AbbVie)

Introduction

ABT-348, also known as ilorasertib (B612191), is an ATP-competitive multi-targeted kinase inhibitor that primarily targets Aurora kinases (A, B, and C) and VEGF receptors.[15][16][17] It was developed by AbbVie for the treatment of various solid tumors and hematologic malignancies.[15][17]

Pharmacokinetics

Ilorasertib has been evaluated in Phase 1 clinical trials with both oral and intravenous administration. The oral formulation appears to have dose-proportional pharmacokinetics.[18]

Table 3: Summary of Pharmacokinetic Parameters of Oral Ilorasertib in Patients with Hematologic Malignancies

| Parameter | Value |

| Dosing Regimens | 540 mg once weekly, 480 mg twice weekly[18] |

| Half-life (h) | ~15[18] |

| Drug-Drug Interaction | No significant interaction with azacitidine[18] |

| Adverse Events | Most common Grade 3/4: hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%), hypophosphatemia (11.5%)[18] |

Experimental Protocols:

-

Phase 1 Dose-Escalation Trial (NCT01110473): This study evaluated the safety, tolerability, and pharmacokinetics of ilorasertib in patients with advanced hematologic malignancies.[18] Patients received ilorasertib as a monotherapy (oral once or twice weekly, or intravenous once weekly) or in combination with azacitidine.[18] Pharmacokinetic parameters were determined from plasma drug concentrations.

Pharmacodynamics

Ilorasertib inhibits Aurora kinases, which are key regulators of mitosis, and VEGFRs, which are involved in angiogenesis.[15][17] Inhibition of Aurora B kinase leads to the disruption of chromosome segregation and is associated with the pharmacodynamic marker of histone H3 phosphorylation inhibition.[16]

Signaling Pathway:

Caption: ABT-348 inhibits Aurora kinase and VEGFR signaling.

Table 4: Summary of Pharmacodynamic Effects of Ilorasertib

| Parameter | IC50 |

| Aurora A | 116 nM[9] |

| Aurora B | 5 nM[9] |

| Aurora C | 1 nM[9] |

| VEGF Receptors | Potent inhibition[15][17] |

| PDGF Receptors | Potent inhibition[9] |

Experimental Protocols:

-

In Vitro Kinase Assays: The inhibitory activity of ilorasertib against a panel of kinases was determined using enzymatic assays. The IC50 values were calculated from the concentration-response curves.[16]

-

Cell-Based Assays: The anti-proliferative activity of ilorasertib was evaluated in various cancer cell lines. The effects on the cell cycle and apoptosis were assessed by flow cytometry.[9]

-

Pharmacodynamic Biomarker Analysis: In clinical trials, target engagement was assessed by measuring the inhibition of histone H3 phosphorylation in peripheral blood mononuclear cells or tumor biopsies as a marker of Aurora B kinase inhibition.[17] Effects on VEGFR signaling were also monitored.[15]

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 3. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 4. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 5. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study [prnewswire.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Phase 1 Single- and Multiple-Ascending-Dose Randomized Studies of the Safety, Pharmacokinetics, and Pharmacodynamics of AG-348, a First-in-Class Allosteric Activator of Pyruvate Kinase R, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. thalassaemia.org.cy [thalassaemia.org.cy]

- 13. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Ilorasertib (ABT-348): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilorasertib (formerly ABT-348) is a potent, ATP-competitive, multi-targeted kinase inhibitor with significant preclinical anti-tumor activity.[1][2] This document provides a comprehensive in vitro characterization of Ilorasertib, summarizing its inhibitory activity against key oncogenic kinases, its effects on cellular processes, and detailed protocols for essential experimental validation. The primary targets of Ilorasertib include the Aurora kinase family (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[1][2] This guide is intended to serve as a technical resource for researchers in oncology and drug development, providing the foundational data and methodologies for further investigation of Ilorasertib.

Kinase Inhibition Profile

Ilorasertib demonstrates potent inhibitory activity against a range of kinases critical to tumor progression and angiogenesis. The following tables summarize the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of Ilorasertib against its primary targets.

Table 1: Aurora Kinase Inhibition

| Kinase Target | Assay Type | IC50 (nM) | Reference |

| Aurora A | Enzyme Binding | 120 | [1] |

| Aurora A | Cellular Autophosphorylation | 189 | [1][3] |

| Aurora B | Enzyme Binding | 7 | [1] |

| Aurora B | Cellular Autophosphorylation | 13 | [1][3] |

| Aurora C | Enzyme Binding | 1 | [1] |

| Aurora C | Cellular Autophosphorylation | 13 | [1][3] |

Table 2: VEGFR/PDGFR Family Inhibition

| Kinase Target | Assay Type | IC50/Ki (nM) | Reference |

| VEGFR1 | Enzyme Binding | Ki < 30 | [1] |

| VEGFR2 (KDR) | Enzyme Binding | Ki < 30 | [1] |

| PDGFRα | Enzyme Binding | Ki < 30 | [1] |

| PDGFRβ | Enzyme Binding | Ki < 30 | [1] |

| c-Kit | Enzyme Binding | Ki < 30 | [1] |

| FLT3 | Enzyme Binding | Ki < 30 | [1] |

| CSF1R | Enzyme Binding | Ki < 30 | [1] |

Table 3: Src Family Kinase Inhibition

| Kinase Target | Assay Type | Ki (nM) | Reference |

| Src Family Kinases | Enzyme Binding | < 30 | [1] |

Cellular Activity

Ilorasertib exhibits potent anti-proliferative effects across a diverse panel of human cancer cell lines. Its cellular activity is consistent with the inhibition of Aurora B kinase, leading to the suppression of histone H3 phosphorylation and the induction of polyploidy.

Table 4: Anti-Proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 0.3 | [4] |

| SEM | Acute Lymphoblastic Leukemia | 1 | [4] |

| H1299 | Non-Small Cell Lung Cancer | 2 | [4] |

| H460 | Non-Small Cell Lung Cancer | 2 | [4] |

| HCT-15 | Colorectal Cancer | 6 | [4] |

| SW620 | Colorectal Cancer | 6 | [4] |

| K562 | Chronic Myeloid Leukemia | 103 | [4] |

Table 5: Cellular Mechanistic Activity

| Cellular Effect | Cell Line | EC50 (nM) | Reference |

| Induction of Polyploidy | H1299 | 5 | [4] |

| Induction of Polyploidy | H460 | 10 | [4] |

| Inhibition of Histone H3 Phosphorylation | Engrafted Leukemia Model | Dose-dependent | [1] |

| Inhibition of VEGF-stimulated Endothelial Cell Proliferation | - | ≤ 0.3 | [1] |

Signaling Pathways and Mechanism of Action

Ilorasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This action prevents the phosphorylation of the kinase itself (autophosphorylation) and downstream substrates, thereby blocking signal transduction.

Aurora Kinase Signaling Pathway Inhibition

Ilorasertib's inhibition of Aurora B kinase, a key component of the chromosomal passenger complex, disrupts mitotic progression. This leads to failed cytokinesis, resulting in polyploidy and eventual cell death. A primary pharmacodynamic marker of Aurora B inhibition is the reduced phosphorylation of its substrate, Histone H3 at Serine 10.

VEGFR Signaling Pathway Inhibition

By targeting VEGFR2, Ilorasertib blocks the signaling cascade initiated by VEGF. This inhibition prevents endothelial cell proliferation and migration, key processes in angiogenesis, which is the formation of new blood vessels required for tumor growth.

Experimental Protocols

The following protocols are representative of the in vitro assays used to characterize Ilorasertib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of Ilorasertib against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

-

Recombinant human kinase (e.g., Aurora B, VEGFR2)

-

Kinase-specific peptide substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4)

-

ATP solution

-

Ilorasertib stock solution (in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of Ilorasertib in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a multi-well plate, add the diluted Ilorasertib, recombinant kinase, and the appropriate peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure the luminescent signal using a microplate reader.

-

Calculate the percent inhibition for each Ilorasertib concentration relative to a no-inhibitor (DMSO) control and plot the data to determine the IC50 value.

References

In-Depth Technical Guide on the Synthesis and Purification of R-348

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-348, also known as R-932348, is a potent inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk). Its dual inhibitory action makes it a compound of significant interest for the treatment of autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on publicly available patent literature. Detailed experimental protocols, quantitative data, and diagrams of the relevant signaling pathways are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

This compound, with the chemical name 5-fluoro-N2-(4-methyl-3-propionylaminosulfonylphenyl)-N4-[4-(prop-2-ynyloxy)phenyl]-2,4-pyrimidinediamine and CAS number 916742-11-5, is a small molecule inhibitor targeting key enzymes in inflammatory signaling cascades. Specifically, it inhibits JAK3, a critical component of cytokine signaling pathways that drive lymphocyte activation and function, and Syk, a central mediator of signaling from various immune receptors, including B-cell receptors and Fc receptors. The dual inhibition of JAK3 and Syk by this compound offers the potential for broad-spectrum anti-inflammatory and immunosuppressive effects. This guide details the chemical synthesis and purification processes for this compound, providing a foundational resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process, as detailed in patent literature. The overall synthetic scheme involves the preparation of key intermediates followed by their coupling to form the final product.

Synthesis of Key Intermediates

The synthesis of this compound requires the preparation of two key fragments: Intermediate A (N-(3-(aminosulfonyl)-4-methylphenyl)propanamide) and Intermediate B (N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine) .

2.1.1. Synthesis of Intermediate A: N-(3-(aminosulfonyl)-4-methylphenyl)propanamide

A plausible synthetic route to Intermediate A starts from 2-methyl-5-nitroaniline (B49896).

Experimental Protocol:

-

Diazotization and Sulfonylation: 2-methyl-5-nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This is followed by a reaction with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride) to yield 4-methyl-3-nitrobenzene-1-sulfonyl chloride.

-

Amination: The sulfonyl chloride is then reacted with ammonia (B1221849) to form 4-methyl-3-nitrobenzenesulfonamide.

-

Reduction: The nitro group is reduced to an amine using a standard reducing agent, such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in hydrochloric acid, to give 3-amino-4-methylbenzenesulfonamide.

-

Acylation: Finally, the amino group is acylated with propionyl chloride or propionic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield N-(3-(aminosulfonyl)-4-methylphenyl)propanamide (Intermediate A).

2.1.2. Synthesis of Intermediate B: N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine

The synthesis of Intermediate B likely starts from a commercially available dihalopyrimidine.

Experimental Protocol:

-

Preparation of 4-(prop-2-yn-1-yloxy)aniline: 4-aminophenol (B1666318) is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) to afford 4-(prop-2-yn-1-yloxy)aniline.

-

Nucleophilic Aromatic Substitution: 2,4-dichloro-5-fluoropyrimidine (B19854) is reacted with 4-(prop-2-yn-1-yloxy)aniline in the presence of a base (e.g., diisopropylethylamine) in a solvent such as isopropanol. This reaction typically proceeds with regioselectivity, with the more reactive chlorine at the 4-position being displaced first to give N-(2-chloro-5-fluoropyrimidin-4-yl)-4-(prop-2-yn-1-yloxy)aniline.

-

Amination: The remaining chlorine atom at the 2-position is then displaced by ammonia (e.g., using a solution of ammonia in methanol (B129727) or by bubbling ammonia gas through the reaction mixture) to yield N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine (Intermediate B).

Final Coupling Step to Synthesize this compound

The final step in the synthesis of this compound is the coupling of Intermediate A and Intermediate B.

Experimental Protocol:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) is employed to couple the amino group of Intermediate A with the 2-amino position of Intermediate B. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide) in an inert solvent (e.g., dioxane or toluene) under heating.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Purification of this compound

Purification of the final compound is crucial to obtain this compound with high purity suitable for biological and pharmaceutical studies.

Experimental Protocol:

-

Chromatography: The crude this compound is typically purified by column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol, can be used to separate the desired product from impurities.

-

Crystallization: Further purification can be achieved by crystallization. The purified this compound from chromatography is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane) and allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Analytical Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₂FN₅O₄S | Genophore |

| Molecular Weight | 483.53 g/mol | Genophore |

| CAS Number | 916742-11-5 | Genophore |

Note: Specific reaction yields and purity levels are often detailed within the full text of the patent documents and may vary depending on the specific conditions used.

Signaling Pathways

This compound exerts its biological effects by inhibiting the JAK3 and Syk signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

JAK3 Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling. JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors, which are essential for the signaling of interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression, leading to immune cell proliferation, differentiation, and survival.

Caption: JAK3 Signaling Pathway and Inhibition by this compound.

Syk Signaling Pathway

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils. Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited to the ITAMs via its tandem SH2 domains. This binding leads to the activation of Syk, which then phosphorylates downstream adaptor proteins and enzymes, such as PLCγ and Vav, initiating signaling cascades that result in calcium mobilization, activation of transcription factors like NF-κB, and ultimately leading to cellular responses such as degranulation, phagocytosis, and cytokine production.

An In-depth Technical Guide on the Core Solubility and Stability Data of R-348

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is compiled from publicly available data. Comprehensive quantitative solubility and stability data for the investigational compound R-348 is limited in the public domain, likely due to its proprietary nature. This guide provides available information and general methodologies for the characterization of similar compounds.

Introduction to this compound

This compound is an investigational small molecule drug developed by Rigel Pharmaceuticals. It is a potent and orally available inhibitor of both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk).[1][2] The compound has been explored for its therapeutic potential in various autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and dry eye disease.[1][3] Development for dry eye disease was discontinued (B1498344) after a Phase 2 clinical study did not meet its primary or secondary endpoints.[4]

Chemical Identity:

| Identifier | Value |

| Development Code | This compound |

| Synonyms | JAK-IN-11, R-932348 |

| Chemical Name | 5-fluoro-N2-(4-methyl-3-propionylaminosulfonylphenyl)-N4-[4-(prop-2-ynyloxy)phenyl]-2,4-pyrimidinediamine |

| Molecular Formula | C₂₃H₂₂FN₅O₄S |

This compound Solubility Data

Detailed quantitative solubility data for this compound in various solvents and across a range of pH values is not extensively available in public literature. The following table summarizes the limited data that has been found.

| Solvent | Temperature (°C) | Concentration | Method | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL (with sonication) | Not Specified | MedChemExpress |

General Solubility Profile of Pyrimidine (B1678525) Derivatives:

Pyrimidine derivatives, the chemical class to which this compound belongs, generally exhibit low solubility in aqueous solutions.[4] Their solubility is typically higher in polar aprotic solvents like DMSO and dimethylformamide (DMF), and to some extent in lower alcohols.[4] For novel pyrimidine derivatives in early-stage drug discovery, a target aqueous solubility of greater than 60 µg/mL is often considered desirable.

This compound Stability Data

Specific stability data for this compound under various conditions such as light, humidity, and in different formulations is not publicly available. General storage recommendations for the compound as "JAK-IN-11" are provided by commercial suppliers.